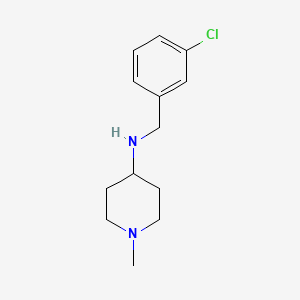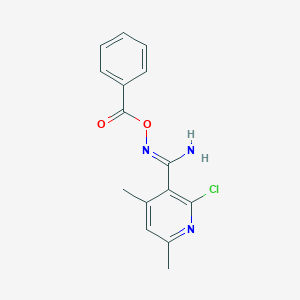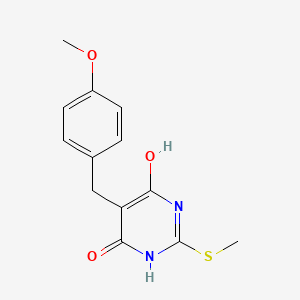
2-methylphenyl 3-(4-methoxyphenyl)acrylate
説明
2-methylphenyl 3-(4-methoxyphenyl)acrylate, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPA belongs to the class of compounds known as phenylacrylates, which have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
科学的研究の応用
Crystal Structure and Biological Activity
- Research Context : Ether and ester trans-ferulic acid derivatives, closely related to 2-methylphenyl 3-(4-methoxyphenyl)acrylate, have been studied for their crystal structure and biological activities.
- Key Findings : These compounds demonstrated antioxidant activity and moderate inhibition of lipid peroxidation. Certain derivatives also exhibited significant inhibition of tumor cell growth, highlighting their potential in pharmacological applications (Obregón-Mendoza et al., 2018).
Polymer Stabilization
- Research Context : Studies have investigated the use of similar acrylate compounds in stabilizing polymers against thermal degradation.
- Key Findings : These acrylates act as effective thermal stabilizers for butadiene polymers, especially under oxygen-free atmospheres (Yachigo et al., 1988).
Photoreactive Polymers
- Research Context : Photoreactive (meth)acrylate monomers, akin to 2-methylphenyl 3-(4-methoxyphenyl)acrylate, have been synthesized and studied.
- Key Findings : These materials exhibit liquid-crystalline behavior with nematic and smectic phases and can be photochemically crosslinked, indicating applications in areas such as photolithography and material science (Kawatsuki et al., 1997).
Synthesis and Copolymerization
- Research Context : Investigations into the synthesis and copolymerization of phenoxy ring-substituted acrylates provide insights into the broader applicability of similar compounds.
- Key Findings : These studies reveal potential in creating new polymer materials with specific properties, useful in various industrial and technological applications (Whelpley et al., 2022).
Antioxidant and Antibacterial Properties
- Research Context : Research on curcumin acrylate oligomers, which are structurally related to 2-methylphenyl 3-(4-methoxyphenyl)acrylate, has been conducted.
- Key Findings : These oligomers have shown promising antibacterial properties, suggesting their potential use in medical and health-related applications, such as wound dressing materials (Killi et al., 2015).
Environmental Functional Polymers
- Research Context : The development of environmental functional polymers using vanillin acrylate, closely related to the target compound, has been explored.
- Key Findings : These polymers exhibit unique pH and temperature responsiveness, making them suitable for applications in biosensors, drug delivery, and bio-separation (Abdelaty, 2019).
Corrosion Inhibition
- Research Context : Acrylamide derivatives, including those structurally similar to 2-methylphenyl 3-(4-methoxyphenyl)acrylate, have been assessed for their corrosion inhibition properties.
- Key Findings : These compounds have proven effective as corrosion inhibitors, particularly for copper in acidic environments, indicating their utility in industrial applications (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(2-methylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13-5-3-4-6-16(13)20-17(18)12-9-14-7-10-15(19-2)11-8-14/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELUTFXCGRJNN-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)



![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)